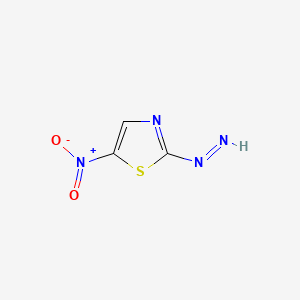
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- is a chemical compound with the molecular formula C8H5F2NO2 It is characterized by the presence of two fluorine atoms, a ketone group, and an acetamide group attached to a cyclohexadienylidene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorobenzene and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: The fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)acetamide
- N-(3,5-Dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)acetamide
- N-(3,5-Dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)acetamide
Uniqueness
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various scientific and industrial applications.
Propriétés
Numéro CAS |
179331-62-5 |
|---|---|
Formule moléculaire |
C8H5F2NO2 |
Poids moléculaire |
185.13 |
Nom IUPAC |
N-(3,5-difluoro-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C8H5F2NO2/c1-4(12)11-5-2-6(9)8(13)7(10)3-5/h2-3H,1H3 |
Clé InChI |
PEYPMJLNCIBXPM-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C1C=C(C(=O)C(=C1)F)F |
Synonymes |
Acetamide, N-(3,5-difluoro-4-oxo-2,5-cyclohexadien-1-ylidene)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Di(propan-2-yl)tricyclo[1.1.1.0~1,3~]pentane](/img/structure/B575231.png)

![N-[1-(4-Cyanophenyl)ethyl]acetamide](/img/structure/B575234.png)




![3-[(Triethylsilyl)(trimethylsilyl)methyl]pyridine](/img/structure/B575241.png)






